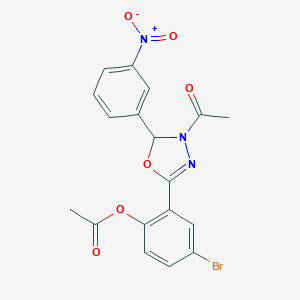
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes. It works by increasing the sensitivity of cells to insulin, which helps to regulate blood sugar levels. In recent years, Rosiglitazone has been the subject of scientific research due to its potential therapeutic applications beyond diabetes treatment.
Mecanismo De Acción
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased insulin sensitivity and improved glucose uptake by cells. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee also has anti-inflammatory effects, which may contribute to its therapeutic benefits beyond diabetes treatment.
Biochemical and Physiological Effects:
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been shown to improve insulin sensitivity and glucose uptake by cells, leading to improved glycemic control in patients with type 2 diabetes. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a widely used drug with a well-established safety profile, making it a useful tool for scientific research. However, it is important to note that 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a prescription drug and should only be used in laboratory experiments under appropriate conditions and with proper authorization.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee. One area of interest is its potential use in the treatment of inflammatory bowel disease, as preliminary studies have shown promising results. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms underlying 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee's anti-inflammatory effects and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxyaniline to form 5-(2-methoxyanilino)-2-methyl-3-nitrobenzoic acid. This intermediate is then reduced with iron powder and acetic acid to form 5-(2-methoxyanilino)-2-methyl-3-aminobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and thiourea to form 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee.
Aplicaciones Científicas De Investigación
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been studied for its potential therapeutic applications beyond diabetes treatment. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-(2-methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-7-3-5-9-13(11)19-16(20)15(23-17(19)21)18-12-8-4-6-10-14(12)22-2/h3-10,15,18H,1-2H3 |
Clave InChI |
YMGNAFOFAFLSJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)



